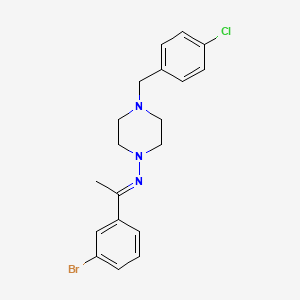

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of bromine and chlorine atoms attached to aromatic rings, along with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine typically involves multiple steps. One common method includes the condensation reaction between 3-bromophenylacetaldehyde and 4-(4-chlorobenzyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be integrated into the production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding assays.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(3-Bromophenyl)ethylidene)-4-(4-fluorobenzyl)-1-piperazinamine

- N-(1-(3-Bromophenyl)ethylidene)-4-(4-methylbenzyl)-1-piperazinamine

- N-(1-(3-Bromophenyl)ethylidene)-4-(4-nitrobenzyl)-1-piperazinamine

Uniqueness

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the piperazine moiety provides a unique scaffold for the development of new compounds with diverse applications.

Biological Activity

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H21BrClN3

- Molecular Weight : 396.75 g/mol

Structural Features

- The compound features a piperazine ring , which is known for its role in various pharmacological activities.

- The presence of bromo and chloro substituents on the phenyl rings contributes to its biological activity by potentially enhancing interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation in vitro.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| Similar Piperazine Derivative | HeLa (Cervical) | 10.0 |

Antidepressant Effects

Piperazine derivatives are also explored for their antidepressant properties. In animal models, compounds similar to this compound have shown efficacy in reducing depressive behaviors, likely through modulation of serotonin and norepinephrine levels.

The proposed mechanisms for the biological activity of this compound include:

- Serotonin Receptor Modulation : The piperazine moiety may interact with serotonin receptors, influencing mood and behavior.

- Inhibition of Enzymatic Activity : Some studies suggest that such compounds can inhibit enzymes involved in tumor progression, thereby exerting antitumor effects.

Study 1: Antitumor Properties

A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antitumor properties. The findings demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 12.5 µM. The study highlighted the importance of halogen substitutions in enhancing biological activity.

Study 2: Behavioral Effects in Animal Models

In a behavioral study published in Pharmacology Biochemistry and Behavior, the compound was tested in rodent models for antidepressant-like effects. Results indicated a marked reduction in depressive-like behaviors following administration, suggesting that this compound may act on the serotonergic system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine, and how do reaction conditions influence yield?

The compound can be synthesized via a condensation reaction between 4-(4-chlorobenzyl)piperazine and 3-bromoacetophenone derivatives. Mild acidic conditions (e.g., acetic acid) in ethanol or methanol at 60–80°C typically yield the Schiff base product. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Reaction time and stoichiometry of reactants significantly affect yield, with excess aldehyde often required to drive the equilibrium .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR (¹H and ¹³C): Assign peaks to confirm the imine bond (δ 8.2–8.5 ppm for CH=N) and aromatic substituents (e.g., 3-bromophenyl and 4-chlorobenzyl groups) .

- X-ray crystallography: Use SHELX programs for structure refinement. The compound’s monoclinic crystal system (if crystallized) reveals bond angles and planarity of the piperazine-imine core .

- Mass spectrometry: Confirm molecular weight (expected [M+H]⁺ ~440–450 Da) and fragmentation patterns .

Q. How do solubility and stability profiles impact experimental design?

The compound’s low aqueous solubility (due to aromatic substituents) necessitates DMSO or ethanol as solvents for biological assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) via HPLC monitoring are essential to avoid degradation during storage. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor binding affinity data for this compound?

Discrepancies in reported IC₅₀ values (e.g., serotonin vs. dopamine receptors) may arise from assay conditions (e.g., cell type, ligand concentration). Use orthogonal methods:

- Radioligand displacement assays (³H-labeled ligands) to validate competitive binding.

- Molecular docking simulations (AutoDock Vina) to compare binding poses with known agonists/antagonists .

- Control for batch-to-batch purity variations via HPLC-UV (>95% purity required) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- ADMET prediction: Use SwissADME to assess blood-brain barrier permeability (logBB >0.3) and cytochrome P450 inhibition (CYP3A4, CYP2D6).

- QSAR studies: Correlate substituent effects (e.g., bromine’s electronegativity, chlorobenzyl’s lipophilicity) with bioavailability. Replace the 3-bromophenyl group with fluorinated analogs to enhance metabolic stability .

Q. What experimental designs validate the compound’s proposed mechanism in neurological disorders?

- In vitro: Measure cAMP modulation in HEK-293 cells expressing human 5-HT₁A receptors.

- In vivo: Behavioral assays (e.g., forced swim test for antidepressants) in rodent models, with dose-response curves (1–50 mg/kg, i.p.). Include positive controls (e.g., buspirone) and validate target engagement via ex vivo receptor occupancy assays .

Q. Methodological Notes

Properties

Molecular Formula |

C19H21BrClN3 |

|---|---|

Molecular Weight |

406.7 g/mol |

IUPAC Name |

(E)-1-(3-bromophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanimine |

InChI |

InChI=1S/C19H21BrClN3/c1-15(17-3-2-4-18(20)13-17)22-24-11-9-23(10-12-24)14-16-5-7-19(21)8-6-16/h2-8,13H,9-12,14H2,1H3/b22-15+ |

InChI Key |

LXUDHUZYYHBANT-PXLXIMEGSA-N |

Isomeric SMILES |

C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)Br |

Canonical SMILES |

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.